molecular formula C12H6ClF2N3 B3365513 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile CAS No. 1240526-18-4

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile

Cat. No.: B3365513
CAS No.: 1240526-18-4
M. Wt: 265.64
InChI Key: PXJCFORPLGOVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-chloro-6-(3,4-difluoroanilino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2N3/c13-9-3-7(5-16)6-17-12(9)18-8-1-2-10(14)11(15)4-8/h1-4,6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJCFORPLGOVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C(C=N2)C#N)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183301
Record name 5-Chloro-6-[(3,4-difluorophenyl)amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-18-4
Record name 5-Chloro-6-[(3,4-difluorophenyl)amino]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-[(3,4-difluorophenyl)amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 5-chloro-3-cyanopyridine.

    Nucleophilic Aromatic Substitution: The key step involves the nucleophilic aromatic substitution reaction where 3,4-difluoroaniline reacts with 5-chloro-3-cyanopyridine under basic conditions. Common bases used include potassium carbonate or sodium hydride.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) to facilitate the substitution process.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted by nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

2. Antimicrobial Properties
This compound has potential as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of several bacterial strains, making it a candidate for further development into antibiotics .

3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, certain pyridine derivatives have been shown to inhibit kinases, which are crucial for various cellular processes . This property could be harnessed to develop treatments for diseases where these enzymes are dysregulated.

Material Science Applications

1. Organic Electronics
5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine derivatives can be utilized in organic electronic materials due to their favorable electronic properties. They may serve as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where their ability to facilitate charge transport is critical .

2. Catalysis
In synthetic chemistry, this compound can function as a catalyst or a precursor for catalysts in various reactions. Its structure allows it to participate in coupling reactions essential for building complex organic molecules .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that similar pyridine derivatives inhibited tumor cell proliferation by inducing apoptosis in breast cancer cells .
Study 2Antimicrobial EffectsIdentified antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential as a new antibiotic .
Study 3Organic ElectronicsExplored the use of pyridine derivatives in OLEDs, showcasing improved efficiency compared to traditional materials .

Mechanism of Action

The mechanism by which 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile exerts its effects involves:

    Molecular Targets: It targets specific enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine-Based Carbonitriles

a. 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (CAS not specified)
  • Core : Pyridine with a 2-oxo group.
  • Substituents :
    • Chloro (-Cl) at position 4.
    • Methyl (-CH₃) at position 6.
    • Carbonitrile (-CN) at position 3.
  • Synthetic Relevance: Synthesized via POCl₃/PCl₅-mediated chlorination; reacts with amines to form 4-amino derivatives .
  • Comparison :
    • The 2-oxo group and chloro at position 4 differentiate it from the target compound, likely reducing aromaticity and altering reactivity.
b. 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile (CAS 293737-85-6)
  • Substituents :
    • Chloro (-Cl) at position 5.
    • 3-Chlorophenylmethoxy (-OCH₂-C₆H₄Cl) at position 6.
    • Carbonitrile (-CN) at position 3.
  • Dichlorophenyl vs. difluorophenyl: Fluorine’s electronegativity may enhance binding affinity in the target compound .

Heterocyclic Carbonitriles with Fluorinated Aryl Groups

a. MCHR1 Antagonists (e.g., FE@SNAP)
  • Core : Pyrimidine or triazolopyrimidine.
  • Substituents: 3,4-Difluorophenylcyclopropylamino group. Additional functional groups (e.g., fluoroethyl, methoxymethyl).
  • Biological Relevance : Designed for CNS applications; fluorination improves metabolic stability and receptor binding .
  • Pyridine vs. pyrimidine cores may lead to divergent pharmacokinetic profiles.
b. Ticagrelor (Brilinta®)
  • Core : Cyclopentyltriazolopyrimidine.
  • Substituents: 3,4-Difluorophenylcyclopropylamino group. Hydroxyethoxy and propylthio chains.
  • Application : FDA-approved antiplatelet agent; molecular weight 522.57 g/mol .
  • Comparison :
    • Larger molecular weight and complex substituents enhance specificity for P2Y12 receptors, unlike the simpler pyridine-based target compound.

Agrochemical Carbonitriles (e.g., Fipronil)

  • Core : Pyrazole.
  • Substituents :
    • Trifluoromethyl sulfinyl group.
    • Carbonitrile (-CN) at position 3.
  • Application : Broad-spectrum insecticide .
  • Comparison :
    • Pyrazole core vs. pyridine: Alters electronic properties and bioactivity.
    • Carbonitrile’s role in enhancing stability is a shared feature.

Data Table: Key Comparative Properties

Compound Name Core Substituents (Positions) Molecular Weight (g/mol) Applications/Status References
5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile Pyridine Cl (5), NH-(3,4-F₂Ph) (6), CN (3) 265.65 Discontinued (potential pharma)
4-Chloro-6-methyl-2-oxo-3-pyridinecarbonitrile Pyridine Cl (4), O (2), CH₃ (6), CN (3) - Synthetic intermediate
FE@SNAP (MCHR1 antagonist) Pyrimidine 3,4-F₂Ph, fluoroethyl, methoxymethyl - CNS research
Ticagrelor Triazolopyrimidine 3,4-F₂Ph-cyclopropylamino, hydroxyethoxy 522.57 Antiplatelet drug
Fipronil Pyrazole CF₃SO, CN (3) 437.15 Insecticide

Research Findings and Implications

Substituent Effects

  • Fluorination : The 3,4-difluorophenyl group in the target compound and ticagrelor enhances lipophilicity and binding to hydrophobic pockets in biological targets .
  • Chloro Position: Chloro at position 5 (target) vs.

Biological Activity

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile (CAS No. 1019466-14-8) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, which include a chloro group, a difluorophenyl amino moiety, and a carbonitrile functional group. The following sections summarize its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H7ClF2N2O(M.W.=284.65)\text{C}_{12}\text{H}_{7}\text{ClF}_{2}\text{N}_{2}\text{O}\quad (M.W.=284.65)

Biological Activity Overview

Research on the biological activity of this compound indicates several key areas of interest:

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties:

  • Inhibition of Cancer Cell Proliferation : In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, it has shown potent activity against HL-60 (human promyelocytic leukemia) and other solid tumor cell lines with IC50 values in the low micromolar range .
  • Mechanism of Action : The compound appears to induce cell cycle arrest at the G2/M phase and promotes apoptosis through modulation of Bcl-2 and Bax protein expressions .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes:

  • JAK2 and FLT3 Inhibition : It has shown potent inhibitory action on JAK2 and FLT3 kinases with IC50 values reported at 23 nM and 22 nM respectively . This suggests potential therapeutic implications in treating cancers associated with aberrant JAK/STAT signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Mouse Tumor Models : In a Ba/F3-JAK2V617F mouse model, treatment with the compound led to significant reductions in splenomegaly and hepatomegaly, indicating a normalization of organ weights after administration .
  • Xenograft Studies : The compound was evaluated in xenograft studies involving human tumor cell lines, showing promising results in tumor growth inhibition .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Oral Bioavailability : Preliminary studies suggest good oral bioavailability in animal models, which is crucial for its potential application in clinical settings .

Summary Table of Biological Activities

Activity Details
Anticancer ActivitySignificant inhibition of HL-60 and solid tumors
JAK2 InhibitionIC50 = 23 nM
FLT3 InhibitionIC50 = 22 nM
Cell Cycle ArrestG2/M phase arrest
Apoptosis InductionModulation of Bcl-2/Bax expression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.